molecular formula C22H22O B13393858 3,3'-Dimethyl-4''-methyltrityl alcohol

3,3'-Dimethyl-4''-methyltrityl alcohol

Cat. No.: B13393858
M. Wt: 302.4 g/mol
InChI Key: JJUDTRTZFRVZNI-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-4’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O and a molecular weight of 302.41 g/mol . This compound is characterized by its trityl (triphenylmethyl) moiety, which is a common protective group in organic synthesis. It is used in various chemical processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Dimethyl-4’‘-methyltrityl alcohol can be synthesized through several methods. One common approach involves the reaction of 3,3’-dimethylbenzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-Dimethyl-4’'-methyltrityl alcohol may involve large-scale Grignard reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-4’'-methyltrityl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-4’'-methyltrityl alcohol involves its ability to act as a protective group. The trityl moiety stabilizes the compound by preventing unwanted reactions at the protected site. This stabilization is achieved through steric hindrance and electronic effects, which shield the functional group from reactive species .

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethanol: Similar structure but lacks the methyl groups on the phenyl rings.

    3,3’-Dimethylbenzophenone: Precursor in the synthesis of 3,3’-Dimethyl-4’'-methyltrityl alcohol.

    4-Methylbenzophenone: Another related compound with a different substitution pattern on the phenyl rings.

Uniqueness

3,3’-Dimethyl-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful as a protective group in organic synthesis, offering advantages in terms of selectivity and stability compared to other trityl derivatives .

Properties

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

bis(3-methylphenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C22H22O/c1-16-10-12-19(13-11-16)22(23,20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15,23H,1-3H3

InChI Key

JJUDTRTZFRVZNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O

Origin of Product

United States

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